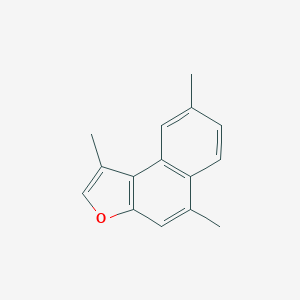

Dehydrochromolaenin

Descripción general

Descripción

Dehydrochromolaenin is a natural product found in Chromolaena laevigata with data available.

Aplicaciones Científicas De Investigación

Catalytic Applications

Dehydrochromolaenin and similar compounds have been extensively studied for their catalytic properties, particularly in the dehydrogenation of various substrates. Studies have highlighted the use of metals and metal oxides, including chromia-based catalysts, for the dehydrogenation of light alkanes, an essential process in the production of light olefins (Sattler et al., 2014; Weckhuysen & Schoonheydt, 1999). These catalysts are noted for their specific active sites and the influence of promoters and reaction feed on catalyst performance and lifespan. In particular, alumina-supported chromia-based catalysts have been investigated for their activity in the dehydrogenation of isobutane, revealing insights into the interaction of chromium oxide with the alumina support and the role of potassium in modifying the catalytic activity (Cavani et al., 1996).

Biochemical Sensing and Biofuel Cells

Cellobiose dehydrogenase (CDH), an enzyme structurally related to dehydrogenases like this compound, demonstrates its utility in biochemical sensing and as an anode biocatalyst in biofuel cells. These applications exploit the direct electron transfer from the enzyme to electrodes or through mediated electron transfer approaches. CDH-based biosensors have been developed for the determination of various substrates, including cellobiose, lactose, and glucose. The efficiency of these sensors is enhanced by using chemically modified or nanostructured electrodes, custom-made redox polymers, and engineered enzymes (Ludwig et al., 2013).

Hydrogen Generation and Energy Applications

In the realm of energy production, the dehydrogenation of alcohols to generate hydrogen at ambient conditions has garnered attention. Ruthenium-based catalysts, for instance, have demonstrated high efficiency and stability in the dehydrogenation of isopropanol, suggesting their potential in hydrogen generation from alcohols (Junge et al., 2007). Moreover, the development of ruthenium-catalyzed electrochemical dehydrogenative annulation reactions signifies progress in the synthesis of complex organic compounds, leveraging the recycling of active ruthenium-based catalysts and promoting H2 evolution (Fan Xu et al., 2018).

Protein Modification and Biological Applications

This compound's structural analog, dehydroalanine, has emerged as a versatile residue in protein modification, owing to its reactivity that enables the creation of modified protein side-chains and its role as an activity-based probe. The incorporation of dehydroalanine into proteins through chemical and biological techniques has led to significant advancements in biological and technological applications (Daďová et al., 2018).

Environmental and Material Science

In environmental and material sciences, the study of dehydrogenation extends to exploring the reversible catalytic hydrogenation and dehydrogenation of carbon-hydrogen bonds at ambient temperatures. The research elucidates the mechanisms involving active catalysts and oxygen heteroatoms, highlighting the potential of these processes in various applications, including environmental remediation and the development of new materials (Xiao Ming Liu et al., 2013).

Chloroplast Biogenesis

Dehydrogenation mechanisms have also been observed in biological systems, such as in the rehydration of the resurrection plant Xerophyta humilis, offering insights into chloroplast biogenesis and the role of light in the formation of thylakoid membranes and photosystem II activity. This research provides a novel perspective on the molecular mechanisms underlying photomorphogenic development and desiccation tolerance in plants (Ingle et al., 2008).

The studies and research findings mentioned here highlight the diverse applications and significance of this compound and related compounds in various scientific fields, ranging from catalysis and energy production to biochemical sensing, environmental science, and plant biology.

For detailed information and further reading, please refer to the following sources:

- Catalytic Dehydrogenation of Light Alkanes on Metals and Metal Oxides (Sattler et al., 2014)

- Alkane Dehydrogenation over Supported Chromium Oxide Catalysts (Weckhuysen & Schoonheydt, 1999)

- Chemical and Physical Characterization of Alumina-Supported Chromia-Based Catalysts (Cavani et al., 1996)

- Cellobiose Dehydrogenase Modified Electrodes: Advances by Materials Science and Biochemical Engineering (Ludwig et al., 2013)

- Novel Improved Ruthenium Catalysts for the Generation of Hydrogen from Alcohols (Junge et al., 2007)

- Ruthenium-Catalyzed Electrochemical Dehydrogenative Alkyne Annulation (Fan Xu et al., 2018)

- Synthesis of Modified Proteins via Functionalization of Dehydroalanine (Daďová et al., 2018)

- Evidence for Ambient-Temperature Reversible Catalytic Hydrogenation in Pt-Doped Carbons (Xiao Ming Liu et al., 2013)

- Chloroplast Biogenesis during Rehydration of the Resurrection Plant Xerophyta humilis (Ingle et al., 2008)

Propiedades

IUPAC Name |

1,5,8-trimethylbenzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXJESJBZRIFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

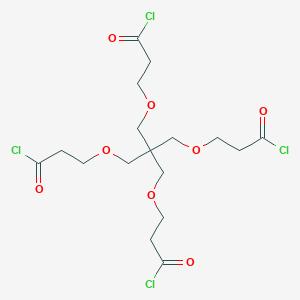

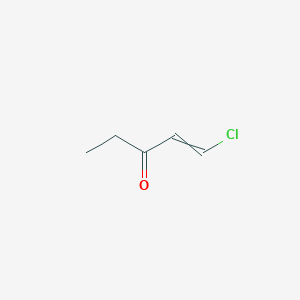

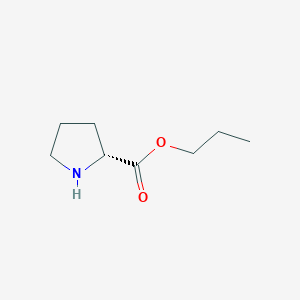

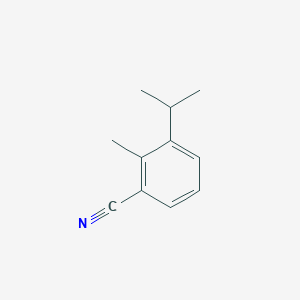

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)